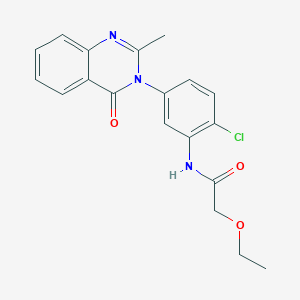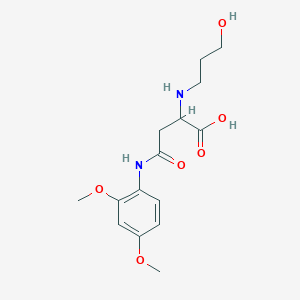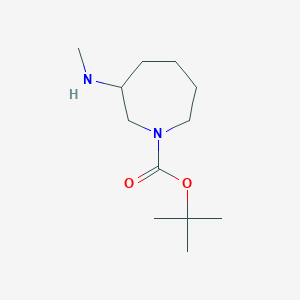
Tert-butyl 3-(methylamino)azepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Tert-butyl 3-(methylamino)azepane-1-carboxylate" is a chemical intermediate that has been studied in the context of various synthetic pathways and molecular structures. It is related to compounds that have been synthesized as key intermediates for biologically active molecules, such as Rho–Kinase inhibitors and other heterocyclic compounds with potential biological activity .
Synthesis Analysis
The synthesis of related compounds has been demonstrated through various methods. For instance, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate was synthesized via intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol, which is a key intermediate for the Rho–Kinase inhibitor K-115 . Another related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was synthesized from cis- and trans-5-hydroxypipecolic acid ethyl esters through intramolecular lactonization without the need for chiral catalysts or separation by chiral column chromatography . Additionally, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process, highlighting the versatility of tert-butyl-based intermediates in the synthesis of biologically active compounds .
Molecular Structure Analysis
The molecular structures of compounds similar to "Tert-butyl 3-(methylamino)azepane-1-carboxylate" have been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the molecular structure of (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction, revealing an orthorhombic space group and a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate was determined to be of the monoclinic space group with a 1:1 ratio of diastereomers in the crystal .
Chemical Reactions Analysis
The reactivity of tert-butyl-based compounds has been explored in various chemical reactions. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate was reacted with N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products, showcasing the potential of these compounds to participate in reactions with substrates containing active methylene groups . The versatility of tert-butyl-based intermediates is further exemplified by the synthesis of a wide range of amines using N-tert-butanesulfinyl imines, which serve as powerful chiral directing groups and can be readily cleaved after nucleophilic addition .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "Tert-butyl 3-(methylamino)azepane-1-carboxylate" are not detailed in the provided papers, the related compounds synthesized in these studies exhibit characteristics such as solubility differences, which aid in their separation and purification . The crystallographic data provide insights into the density and space groups of these compounds, which are crucial for understanding their solid-state properties .
Applications De Recherche Scientifique
Synthesis and Molecular Structure
Tert-butyl 3-(methylamino)azepane-1-carboxylate is used in the synthesis of complex organic compounds. For instance, it is involved in the multigram synthesis of fluorinated pyrazole-4-carboxylic acids, where its acylation with fluorinated acetic acid anhydrides leads to the formation of isomeric pyrazoles (Iminov et al., 2015). Additionally, it is a key intermediate in the synthesis of the Rho–kinase inhibitor K-115, crucial for large-scale production (Gomi et al., 2012).
Chemical Reactions and Stability
The compound's chemical behavior under different conditions has been explored. Demethoxycarbonylation of its derivatives leads to the formation of 3H-azepines and other isomeric azepines, indicating its reactive versatility (Satake et al., 1994). The study of its reactions and stability contributes to the understanding of its role in complex chemical syntheses.
Applications in Asymmetric Synthesis
It is also used in asymmetric synthesis processes. For example, it is a precursor in the catalytic asymmetric oxidation of tert-butyl disulfide, leading to various enantioenriched amines and other compounds, showcasing its utility in synthesizing chiral molecules (Cogan et al., 1998).
Role in Novel Compound Synthesis
Its utility extends to the synthesis of novel compounds. For instance, it is used in the preparation of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, which is important for exploring new chemical structures (Moriguchi et al., 2014).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements associated with it include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely .
Propriétés
IUPAC Name |
tert-butyl 3-(methylamino)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-5-7-10(9-14)13-4/h10,13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSRUKYVCUYXKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

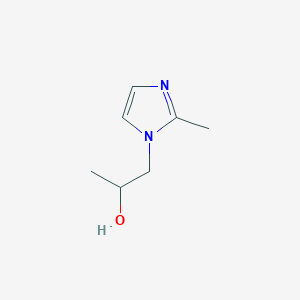
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3003251.png)

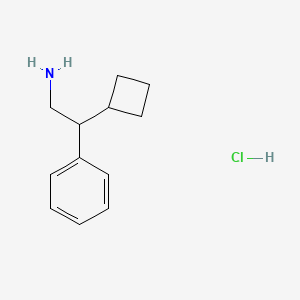
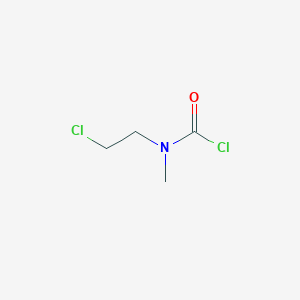
![1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride](/img/structure/B3003261.png)
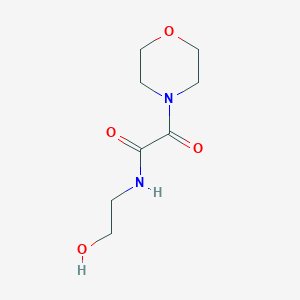

![1-(3-Nitrophenyl)-3-[(2-{[3-(3-nitrophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B3003264.png)
![2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B3003265.png)
![7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B3003267.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B3003268.png)
